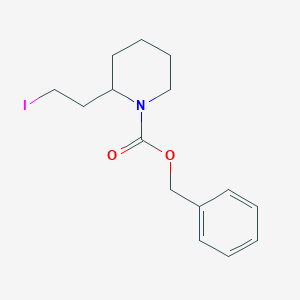
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group and the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide typically involves the reaction of hydrazine hydrate with an appropriate ester or acid derivative of the triazole compound. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol . The reaction is monitored by thin-layer chromatography (TLC) and the product is isolated by pouring the reaction mixture onto crushed ice and stirring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and concentration would be crucial for large-scale production.
化学反応の分析
Types of Reactions
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce various substituted triazole compounds.
科学的研究の応用
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of 2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazoles: These compounds share a similar heterocyclic structure and have been studied for their anti-infective properties.
Quinolones: These compounds also contain a nitrogen heterocycle and are known for their antimicrobial activity.
Uniqueness
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide is unique due to the combination of the nitrophenyl group and the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C9H8N6O4 |
|---|---|
分子量 |
264.20 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carbohydrazide |
InChI |
InChI=1S/C9H8N6O4/c10-12-8(16)7-11-9(17)14(13-7)5-1-3-6(4-2-5)15(18)19/h1-4H,10H2,(H,12,16)(H,11,13,17) |
InChIキー |
HQOYVHVCMUNCKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=O)NC(=N2)C(=O)NN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


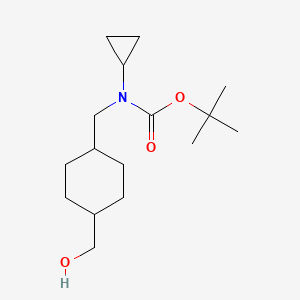

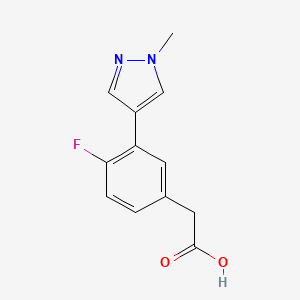
![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)


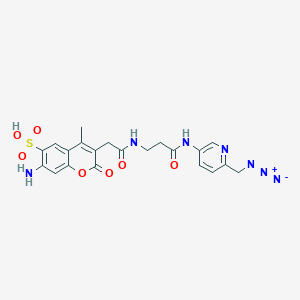
![1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723226.png)
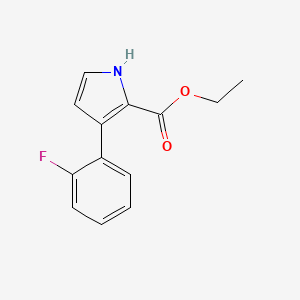

![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)
